molecular formula C14H11NOSe B15182536 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- CAS No. 81743-88-6

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)-

Cat. No.: B15182536
CAS No.: 81743-88-6
M. Wt: 288.21 g/mol
InChI Key: TUVKZFWBFHCOGE-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- is a selenium-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- typically involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride . This method is efficient and yields high amounts of the desired product. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.

    Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may produce selenides.

Scientific Research Applications

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- involves its interaction with various molecular targets and pathways. The selenium atom in the compound can form bonds with biological molecules, influencing their structure and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation, modulation of redox states, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A sulfur-containing analog with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.

    1,2-Benzisoxazol-3(2H)-one: An oxygen-containing analog with distinct chemical behavior and applications.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and form stable bonds with various elements makes this compound particularly valuable in research and industrial applications.

Properties

CAS No.

81743-88-6

Molecular Formula

C14H11NOSe

Molecular Weight

288.21 g/mol

IUPAC Name

2-(4-methylphenyl)-1,2-benzoselenazol-3-one

InChI

InChI=1S/C14H11NOSe/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3

InChI Key

TUVKZFWBFHCOGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2

Origin of Product

United States

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